

3-lodophenol solubility in organic solvents

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Compound of Interest

Compound Name: 3-lodophenol

Cat. No.: B1680319

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Physicochemical Properties of 3-Iodophenol

3-lodophenol is an aromatic organic compound that serves as a vital intermediate in pharmaceutical development and fine chemical manufacturing.[1] It appears as a white, offwhite, or yellow-beige to gray crystalline solid at room temperature.[2][3][4] The presence of both a hydroxyl group and an iodine atom on the benzene ring imparts a unique reactivity profile, making it a versatile building block in organic synthesis.[5]

Property	Value	References	
CAS Number	626-02-8	[6]	
Molecular Formula	C ₆ H ₅ IO	[6]	
Molecular Weight	220.01 g/mol	[4]	
Melting Point	42-44 °C	[3][4]	
Boiling Point	186-190 °C (at 100 mmHg) [6][7]		
рКа	9.03 (at 25 °C)	[3][6]	
Appearance	Yellow-beige to gray crystalline powder/chunks	[3][4]	

Solubility Profile



3-lodophenol's solubility is dictated by its phenolic hydroxyl group, which can participate in hydrogen bonding, and its iodinated aromatic ring, which contributes to its non-polar character. It is generally more soluble in organic solvents than in water.

The following table summarizes the qualitative solubility of **3-iodophenol** in various common solvents based on available data.

Solvent Class	Solvent	Solubility	References
Aqueous	Water	Slightly Soluble / Partly Miscible	[2][3][8][9][10]
Hot Water	Soluble	[8]	_
Aqueous Alkali	Soluble	[11]	
Alcohols	Alcohol (general)	Soluble	[8]
Ethers	Ether (general)	Soluble	[8]
Halogenated	Chloroform	Good Solubility	[2][3][12]
Aprotic Polar	Ethyl Acetate	Good Solubility	[2][3][12]
Dimethyl Sulfoxide (DMSO)	Soluble	[4][9]	
Aromatic	Benzene	Soluble	[8]
Other	Carbon Disulfide	Soluble	[8]

Key Synthetic Applications & Reaction Pathways

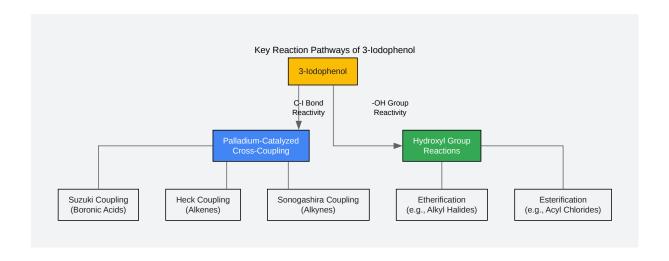
3-lodophenol is a versatile reagent primarily utilized for its dual reactive sites: the phenolic hydroxyl group and the carbon-iodine bond.[5] The aryl iodide moiety is particularly valuable as an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.[1][5]

Key reaction types include:



- Cross-Coupling Reactions: The C-I bond readily participates in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][5]
- Hydroxyl Group Functionalization: The phenolic -OH group can be easily functionalized through etherification and esterification.[1][2]
- Nucleophilic Aromatic Substitution: The hydroxyl group can be modified or used as a directing group in further reactions.[5]

Below is a diagram illustrating the primary reaction pathways for **3-iodophenol**.



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Caption: Logical diagram of **3-iodophenol**'s main reaction types.

Experimental Protocols

While specific protocols for determining the solubility of **3-iodophenol** are not detailed in the reviewed literature, protocols for its synthetic applications are well-documented. The following



are representative experimental methods for the synthesis of **3-iodophenol** and its use in a Sonogashira coupling reaction.

Synthesis of 3-lodophenol from 3-Aminophenol

This method involves the diazotization of 3-aminophenol followed by a Sandmeyer-type reaction with potassium iodide.[4]

Procedure:

- A mixture of 3-aminophenol and hydrochloric acid is prepared and cooled to 0-5 °C.
- An aqueous solution of sodium nitrite is added dropwise to the cooled mixture to form the corresponding diazonium salt. The temperature should be maintained below 5 °C.
- The resulting diazonium salt solution is then slowly added to a solution of potassium iodide.
- The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.
- The product, **3-iodophenol**, is then extracted from the aqueous mixture using an organic solvent (e.g., diethyl ether or ethyl acetate).
- The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
- The crude product can be further purified by column chromatography or recrystallization.

Selective Sonogashira Coupling at the C-I Bond

This protocol describes a typical palladium-catalyzed Sonogashira coupling of an aryl iodide (like **3-iodophenol**) with a terminal alkyne.[13]

Materials:

- 3-lodophenol (1.0 mmol)
- Terminal alkyne (1.1 mmol)



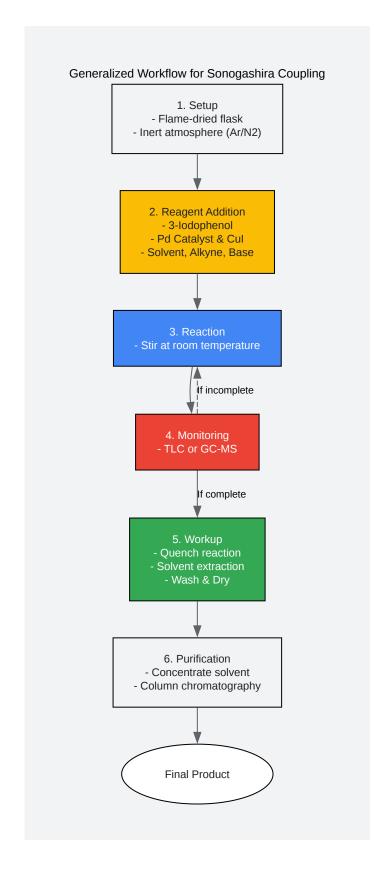
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)
- Copper(I) co-catalyst (e.g., Cul, 2-4 mol%)
- Mild base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))
- Anhydrous solvent (e.g., THF or DMF)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodophenol, the palladium catalyst, and the copper(I) co-catalyst.
- Evacuate and backfill the flask with the inert gas three times.
- Add the anhydrous solvent, the terminal alkyne, and the base via syringe.
- Stir the reaction mixture at room temperature.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

The following diagram illustrates a generalized workflow for this type of cross-coupling experiment.





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Caption: A step-by-step workflow for a Sonogashira coupling reaction.



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